Ethyl 2-(2-iodophenoxy)propanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 2-(2-iodophenoxy)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |
InChI Key |
BKVZDVOZVJQXME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
Contextual Relevance of Aryl Propanoates in Modern Organic Chemistry
Aryl propanoates, the class of compounds to which Ethyl 2-(2-iodophenoxy)propanoate belongs, are esters derived from aryl alcohols and propanoic acid. hmdb.ca This structural motif is a key constituent in a wide array of organic molecules, and its importance in modern organic chemistry is substantial. Aryl propanoates and their derivatives are frequently utilized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. patsnap.compatsnap.com For instance, the phenoxy propionic acid structure is the backbone of a class of high-potency herbicides used to selectively control grassy weeds. google.comgoogle.com
The synthesis of α-aryl ethyl propanoates is an active area of research, with ongoing efforts to develop more sustainable and environmentally friendly methods that avoid expensive or toxic metal catalysts. researchgate.net The development of transition-metal-free synthesis methods aligns with the principles of green chemistry, a significant focus in both academic and industrial research. researchgate.net Furthermore, the ester group in aryl propanoates is a versatile functional handle. It can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a gateway to a diverse range of molecular architectures. This versatility makes aryl propanoates valuable building blocks in the multi-step synthesis of complex natural products and biologically active compounds. acs.org
Strategic Importance of Iodinated Aryloxy Moieties in Synthetic Design
Direct Esterification and Transesterification Approaches
The final step in the synthesis of this compound often involves the formation of the ethyl ester from the corresponding carboxylic acid, 2-(2-iodophenoxy)propanoic acid. This can be achieved through direct esterification or transesterification.
Direct Esterification: The most common method for direct esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.govnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol and/or to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus. nih.gov The general reaction is as follows:
2-(2-iodophenoxy)propanoic acid + Ethanol ⇌ this compound + Water
The reaction is typically carried out at reflux temperatures to increase the reaction rate. nih.gov The choice of acid catalyst and reaction conditions can influence the yield and purity of the final product.
Transesterification: An alternative to direct esterification is transesterification, which involves the conversion of one ester into another. For instance, if the methyl ester of 2-(2-iodophenoxy)propanoic acid is available, it can be converted to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netresearchgate.net
Mthis compound + Ethanol ⇌ this compound + Methanol (B129727)
Base-catalyzed transesterification is often faster than the acid-catalyzed equivalent and is typically carried out using an alkoxide, such as sodium ethoxide, in ethanol. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. It is crucial that the reaction is carried out under anhydrous conditions to prevent saponification of the ester.
| Method | Reactants | Catalyst | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | 2-(2-iodophenoxy)propanoic acid, Ethanol | H₂SO₄, TsOH | Excess ethanol, reflux, water removal | Readily available starting materials, well-established method. | Equilibrium reaction, may require harsh conditions. |
| Acid-Catalyzed Transesterification | Mthis compound, Ethanol | H₂SO₄, HCl | Excess ethanol, reflux | Can be milder than direct esterification. | Equilibrium reaction. |
| Base-Catalyzed Transesterification | Mthis compound, Ethanol | NaOEt, K₂CO₃ | Anhydrous conditions, room temperature or gentle heating | Generally faster and occurs under milder conditions than acid-catalyzed methods. | Sensitive to water, risk of saponification. |
Formation of the Aryloxy Ether Linkage
The formation of the ether bond between the 2-iodophenol (B132878) and the propanoate moiety is a critical step in the synthesis of the target molecule. This can be accomplished through several methods, with O-alkylation strategies being the most traditional and transition metal-catalyzed couplings representing a more modern approach.
O-Alkylation Strategies (e.g., Williamson-type Ether Synthesis)
The Williamson ether synthesis is a widely used and versatile method for the formation of ethers. In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2-iodophenol with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate.
First, the 2-iodophenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the ethyl 2-halopropanoate in an Sₙ2 reaction, displacing the halide and forming the desired ether linkage.
A representative reaction scheme is as follows:
2-Iodophenol + Base → 2-Iodophenoxide
2-Iodophenoxide + Ethyl 2-bromopropanoate → this compound + Bromide salt
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 reaction. The choice of base and reaction temperature can be optimized to maximize the yield and minimize potential side reactions, such as elimination.
Transition Metal-Catalyzed Coupling Reactions for Ether Formation
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, including the synthesis of diaryl ethers and alkyl aryl ethers. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be adapted for ether synthesis. organic-chemistry.org While more commonly employed for the formation of C-N bonds, related palladium and nickel-based catalytic systems can be used to couple alcohols with aryl halides.
For the synthesis of this compound, this would conceptually involve the coupling of 2-iodophenol with an appropriate propanoate derivative in the presence of a palladium or nickel catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. These methods often offer advantages in terms of milder reaction conditions and broader substrate scope compared to the classical Williamson ether synthesis. However, the cost of the catalyst and ligands can be a consideration.
Asymmetric Synthesis and Enantioselective Access to 2-(2-Iodophenoxy)propanoates
The propanoate moiety of this compound contains a stereocenter, meaning the molecule can exist as two enantiomers. For many applications, particularly in the life sciences, it is often necessary to synthesize a single enantiomer. Several strategies can be employed to achieve this, including the use of chiral auxiliaries and biocatalytic methods.
Chiral Auxiliary-Mediated Transformations
A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. nih.govwikipedia.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
One of the most successful classes of chiral auxiliaries are the Evans oxazolidinones. nih.govnih.govwikipedia.orgyoutube.com In this approach, the propanoic acid moiety would first be coupled to a chiral oxazolidinone auxiliary. The resulting N-acyloxazolidinone can then be enolized and subsequently alkylated. The bulky substituents on the chiral auxiliary effectively block one face of the enolate, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched 2-(2-iodophenoxy)propanoic acid, which can then be esterified.
| Chiral Auxiliary Type | Key Features | Typical Reaction Sequence | Advantages | Disadvantages |
|---|---|---|---|---|
| Evans Oxazolidinones | Readily available in both enantiomeric forms, highly predictable stereochemical outcome. nih.govnih.govwikipedia.orgyoutube.com | 1. Acylation of the auxiliary. 2. Diastereoselective enolate formation and alkylation. 3. Cleavage of the auxiliary. | High diastereoselectivity, reliable and well-documented. nih.govresearchgate.net | Requires additional steps for attachment and removal of the auxiliary. |
Biocatalytic Pathways for Enantiomer Enrichment
Biocatalysis offers an environmentally friendly and highly selective alternative for the production of enantiomerically pure compounds. nih.govmdpi.comnih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.
In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the preparation of enantiomerically enriched this compound, two main biocatalytic strategies can be envisioned:
Enzymatic hydrolysis of the racemic ester: The racemic this compound can be treated with a lipase (B570770) in an aqueous medium. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically enriched ester and the carboxylic acid can then be separated.
Enzymatic esterification of the racemic acid: The racemic 2-(2-iodophenoxy)propanoic acid can be subjected to an enzymatic esterification with ethanol. The lipase will selectively catalyze the esterification of one enantiomer of the acid, resulting in a mixture of the enantiomerically enriched ester and the unreacted enantiomer of the acid.
The choice of lipase, solvent system, and reaction conditions are crucial for achieving high enantioselectivity (E-value) and conversion. mdpi.com
Chromatographic Resolution Techniques for Enantiomer Separation
The presence of a chiral center in this compound necessitates the separation of its enantiomers, as typically only one enantiomer possesses the desired biological activity. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative resolution of racemic mixtures. ntu.edu.twphenomenex.com The principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to differential retention times and, thus, separation. bgb-analytik.comeijppr.com
While specific studies on the chiral resolution of this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally similar 2-(phenoxy)propionate derivatives. A study on the enantiomeric separation of various chlorophenoxy)propionate derivatives on different chiral columns provides a strong basis for predicting the behavior of the iodo-analogue. ntu.edu.tw
The choice of the chiral stationary phase is critical for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds. eijppr.com Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OK (cellulose tricinnamate) have demonstrated different selectivities for phenoxypropionate derivatives. ntu.edu.tw
Research on chloro-substituted 2-(phenoxy)propionate derivatives indicates that the position of the halogen on the phenyl ring and the nature of the alcohol moiety in the ester group significantly influence the separation on OD and OK columns. ntu.edu.tw It is plausible that the flexible nature of the ether linkage in these compounds allows for better resolution on the OK column, while more rigid structures might be better resolved on the OD column. For instance, the separation factors (α) for various chloro-substituted analogues on different chiral columns are presented below. A higher α value indicates better separation.
| Compound | Chiral Column | Mobile Phase | Separation Factor (α) |
|---|---|---|---|
| Methyl 2-(4-chlorophenoxy)propionate | Chiralcel OD | Hexane (B92381)/Isopropanol (90/10) | 1.15 |
| Ethyl 2-(4-chlorophenoxy)propionate | Chiralcel OD | Hexane/Isopropanol (90/10) | 1.18 |
| Methyl 2-(2,4-dichlorophenoxy)propionate | Chiralcel OK | Hexane/Isopropanol (90/10) | 1.25 |
| Ethyl 2-(2,4-dichlorophenoxy)propionate | Chiralcel OK | Hexane/Isopropanol (90/10) | 1.28 |
Based on these findings, it is anticipated that the enantiomers of this compound could be effectively resolved using a polysaccharide-based chiral column, likely with a mobile phase consisting of a mixture of hexane and isopropanol. The larger size and different electronic properties of the iodine atom compared to chlorine may influence the retention times and the choice of the optimal chiral stationary phase.
Derivatization from Precursors Bearing the Iodophenol and Propanoic Acid Frameworks
The synthesis of this compound can be efficiently achieved by forming an ether linkage between a 2-iodophenol precursor and a derivative of propanoic acid. Two classical and robust methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.
The Williamson ether synthesis is a widely employed method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.compressbooks.pub In the context of synthesizing this compound, this would involve the reaction of sodium 2-iodophenoxide with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate.
The reaction mechanism involves the deprotonation of 2-iodophenol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 2-iodophenoxide. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group.
Reaction Scheme: Williamson Ether Synthesis
Step 1: Formation of the alkoxide
2-Iodophenol + NaH → Sodium 2-iodophenoxide + H₂
Step 2: Nucleophilic substitution
Sodium 2-iodophenoxide + Ethyl 2-bromopropanoate → this compound + NaBr
For this SN2 reaction to be efficient, the use of a primary or secondary alkyl halide is preferred to minimize competing elimination reactions. libretexts.org Ethyl 2-bromopropanoate serves as a suitable electrophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
The Ullmann condensation is another powerful method for the formation of aryl ethers, particularly when the aryl halide is unreactive in typical nucleophilic aromatic substitution reactions. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or a phenol (B47542). nih.govmdpi.com To synthesize this compound via this method, 2-iodophenol would be reacted with ethyl 2-bromopropanoate in the presence of a copper catalyst.
Traditionally, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications often utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. A plausible approach would be the reaction of 2-iodophenol with ethyl 2-bromopropanoate in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a base like potassium carbonate (K₂CO₃) in a high-boiling polar solvent.
Reaction Scheme: Ullmann Condensation
2-Iodophenol + Ethyl 2-bromopropanoate --(CuI, Base)--> this compound
The choice between the Williamson ether synthesis and the Ullmann condensation would depend on factors such as the availability of starting materials, desired reaction conditions, and scalability of the synthesis. Both methods provide a direct route to the target molecule from readily accessible precursors.
Reactivity and Mechanistic Investigations of Ethyl 2 2 Iodophenoxy Propanoate
Transformations Involving the Iodophenyl Moiety
The iodine substituent on the phenyl ring is a key functional handle, enabling a variety of synthetic manipulations. Its relatively weak C–I bond and the ability of the iodine atom to exist in higher oxidation states are central to its reactivity.
The strategic positioning of the ether linkage relative to the iodo group in ethyl 2-(2-iodophenoxy)propanoate makes it a suitable precursor for intramolecular cyclization reactions to form oxygen-containing fused heterocyclic systems, such as dibenzofurans. Oxidative cyclization is a prominent method for achieving this transformation. While specific studies on this compound are not extensively detailed, the reaction is well-established for related o-iodoaryl ethers.
The process typically involves an oxidant, such as a peroxy acid (e.g., m-chloroperbenzoic acid, m-CPBA), or a transition metal catalyst, often palladium. In a potential pathway, the reaction could be initiated by the oxidation of the iodide. The resulting hypervalent iodine species or a palladium-inserted intermediate facilitates an intramolecular electrophilic attack or a reductive elimination step, respectively, to forge the new carbon-oxygen or carbon-carbon bond that closes the ring. The synthesis of tetrahydronaphthalene lignan (B3055560) esters through the intramolecular cyclization of related phenylalkanoates demonstrates the utility of this approach in creating complex cyclic structures. nih.gov
Table 1: Potential Conditions for Intramolecular Oxidative Cyclization
| Reagent/Catalyst System | Proposed Role | Potential Product Class |
| m-Chloroperbenzoic Acid (m-CPBA) | Oxidant, forms hypervalent iodine intermediate | Dibenzofuran derivative |
| Palladium(II) Acetate (B1210297) / Ligand | Catalyst for C-H activation or C-O bond formation | Dibenzofuran derivative |
The carbon-iodine bond is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. patsnap.comresearchgate.net This reactivity allows for the functionalization of the aryl ring in this compound.
A significant application is the synthesis of arylphosphanes through P-C cross-coupling. Arylphosphanes are crucial as ligands for transition metal catalysts. In this context, this compound can be coupled with a secondary phosphine (B1218219) (like diphenylphosphine, HPPh₂) or a phosphine oxide. The reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the aryl iodide to the Pd(0) center, followed by coordination of the phosphine nucleophile and subsequent reductive elimination to yield the arylphosphane product and regenerate the Pd(0) catalyst. Research has demonstrated the feasibility of palladium-catalyzed cross-coupling reactions with various aryl iodides to produce a range of functionalized products. researchgate.netnih.gov
Table 2: Typical Components for Palladium-Catalyzed P-C Cross-Coupling
| Component | Example | Function |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | Xantphos, DPEphos | Stabilizes catalyst, facilitates catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃ | Activates the phosphine nucleophile |
| Nucleophile | Diphenylphosphine (HPPh₂) | Phosphorus source for the new P-C bond |
| Solvent | Toluene, Dioxane | Reaction medium |
The iodine atom in aryl iodides can be oxidized from its standard monovalent state to higher oxidation states, typically +3 (iodinanes) or +5 (periodinanes). researchgate.net These hypervalent iodine compounds are valuable reagents in their own right, acting as mild and selective oxidants and as electrophilic group transfer agents, offering an environmentally benign alternative to heavy metal reagents. researchgate.netprinceton.edu
The formation of an iodine(III) species from this compound involves the oxidation of the iodine atom. diva-portal.org A common method employs an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or sodium perborate. The mechanism generally begins with the oxidation of the aryl iodide to an iodine(III) intermediate. diva-portal.orgmdpi.com This species can then react with nucleophiles, such as acetate or trifluoroacetate (B77799) ions, to form stable, isolable hypervalent iodine(III) reagents, for instance, a (diacetoxyiodo)arene derivative. researchgate.netnih.gov The structure of these reagents is often described as having a pseudotrigonal bipyramidal geometry, with the aryl group and two non-bonding electron pairs in the equatorial positions and the more electronegative ligands in the apical positions. princeton.edu The process is fundamentally a ligand exchange at the iodine center following its oxidation. researchgate.net
An intriguing aspect of generating a hypervalent iodine reagent from this compound is the potential for stereocontrol. The starting material possesses a chiral center at the C2 position of the propanoate chain. This existing chirality could influence the formation of a new chiral center at the iodine atom upon oxidation and ligation, a concept explored in the synthesis of enantiopure diaryliodonium salts. diva-portal.org
The synthesis of chiral, non-racemic hypervalent iodine reagents is a challenging but important goal for developing asymmetric transformations. The chiral side chain in this compound could, in principle, direct the approach of incoming ligands during the oxidation process, leading to a diastereoselective synthesis of a chiral-at-iodine compound. This would involve the formation of a diastereomeric mixture of hypervalent iodine species, which might be separable or used in situ for stereoselective reactions. While specific studies on this substrate are scarce, the general principle of substrate-controlled diastereoselective synthesis is a fundamental concept in asymmetric synthesis.
Generation of Hypervalent Iodine Reagents from the Compound
Reactivity at the Propanoate Ester Functional Group
The ethyl propanoate moiety provides a second reactive handle on the molecule. As a typical carboxylic acid ester, it is susceptible to nucleophilic acyl substitution.
The most common reaction is hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt and ethanol (B145695) after a tetrahedral intermediate collapses. Acid-catalyzed hydrolysis is a reversible equilibrium process.
Another key reaction is transesterification, where the ethoxy group of the ester is exchanged with a different alkoxy group from another alcohol. This reaction is typically catalyzed by an acid or a base and is driven to completion by using the new alcohol as a solvent or by removing one of the products from the reaction mixture. Furthermore, the weakly acidic α-protons on the methylene (B1212753) group adjacent to the carbonyl can participate in condensation reactions, such as the Claisen condensation, under strongly basic conditions. wikipedia.org
Table 3: Reactions at the Propanoate Ester Group
| Reaction | Reagents | Product |
| Basic Hydrolysis (Saponification) | NaOH (aq), Heat | 2-(2-Iodophenoxy)propanoate salt and Ethanol |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-(2-Iodophenoxy)propanoic acid and Ethanol |
| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 2-(2-iodophenoxy)propanoate and Ethanol |
| Reduction | LiAlH₄ | 2-(2-Iodophenoxy)propan-1-ol (B14784572) and Ethanol |
Nucleophilic Acyl Substitution Reactions
The ester functionality in this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. This two-step mechanism, known as addition-elimination, involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxy group (-OEt) is eliminated as a leaving group, regenerating the carbonyl double bond. The reactivity of the ester is moderate compared to more reactive acyl derivatives like acid chlorides or anhydrides.
Key nucleophilic acyl substitution reactions for this compound include:
Hydrolysis: In the presence of acid or base catalysts and water, the ester can be hydrolyzed to 2-(2-iodophenoxy)propanoic acid and ethanol. Basic hydrolysis (saponification) is irreversible as the carboxylate salt is formed, while acidic hydrolysis is an equilibrium process.
Transesterification: Reaction with a different alcohol (e.g., methanol) under acidic or basic conditions can replace the ethyl group with another alkyl group, yielding a new ester. For instance, reaction with excess methanol (B129727) would produce Mthis compound.
Amidation: Treatment with ammonia (B1221849) or a primary/secondary amine leads to the formation of the corresponding amide, 2-(2-iodophenoxy)propanamide. This reaction often requires higher temperatures as amines are less reactive nucleophiles than alkoxides.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. This proceeds via nucleophilic acyl substitution where a hydride ion acts as the nucleophile, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding 2-(2-iodophenoxy)propan-1-ol after an aqueous workup.
The table below summarizes these transformations.
| Reaction Type | Nucleophile/Reagent | Product |
| Basic Hydrolysis | NaOH (aq), then H₃O⁺ | 2-(2-Iodophenoxy)propanoic acid |
| Acidic Transesterification | CH₃OH, H₂SO₄ (cat.) | Mthis compound |
| Amidation | NH₃ | 2-(2-Iodophenoxy)propanamide |
| Reduction | 1. LiAlH₄, 2. H₂O | 2-(2-Iodophenoxy)propan-1-ol |
Reactions Involving the Alpha-Carbon Stereocenter
The alpha-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons. The presence of a stereocenter at this position introduces the possibility of reactions that can affect the stereochemical integrity of the molecule.
The primary concern for the stereocenter is epimerization . Under basic conditions, deprotonation of the alpha-carbon can occur, forming a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a racemic or epimerized mixture of the (R)- and (S)-enantiomers. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can quantitatively form the enolate, which can then be trapped by various electrophiles.
Potential alpha-functionalization reactions include:
Alkylation: The cesium or lithium enolate, generated in situ, can be alkylated with electrophiles like methyl iodide or benzyl (B1604629) bromide. nih.gov This introduces a new substituent at the alpha-position, creating a quaternary carbon center.
Halogenation: The enolate can react with electrophilic halogen sources (e.g., N-bromosuccinimide) to introduce a halogen at the alpha-position.
Aldol-type Reactions: The enolate can act as a nucleophile, attacking aldehydes or ketones to form β-hydroxy ester adducts after workup.
The stability of the stereocenter is highly dependent on the reaction conditions. In neutral or mildly acidic conditions, the stereocenter is generally stable. However, exposure to either strong bases or, to a lesser extent, strong acids at elevated temperatures can lead to racemization. mdpi.comgoogle.com
Potential for Reactions Involving Phosphonate (B1237965) Analogs (e.g., Horner-Wadsworth-Emmons Type Reactivity)
A phosphonate analog of this compound, specifically Diethyl (1-(2-iodophenoxy)-1-oxo-propan-2-yl)phosphonate , could serve as a key precursor for the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful method for synthesizing alkenes with high stereoselectivity. researchgate.netlibretexts.org
The synthesis of this phosphonate analog could be achieved via an Arbuzov reaction, where Ethyl 2-bromo-2-(2-iodophenoxy)propanoate is treated with triethyl phosphite.
Once synthesized, the phosphonate can undergo the HWE reaction:
Deprotonation: A base (e.g., NaH, KHMDS) deprotonates the carbon alpha to both the phosphonate and the carbonyl group, forming a stabilized phosphonate carbanion. nih.gov
Nucleophilic Addition: The carbanion attacks an aldehyde or ketone, forming a tetrahedral intermediate.
Elimination: This intermediate collapses to form an alkene, with the predominant formation of the (E)-isomer due to thermodynamic control. researchgate.netorgsyn.org
The Still-Gennari modification, using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), can be employed to favor the formation of the (Z)-alkene. researchgate.net
The table below illustrates potential HWE reactions with the phosphonate analog.
| Aldehyde/Ketone | Base | Expected Major Product (Alkene) |
| Benzaldehyde | NaH | Ethyl 2-(2-iodophenoxy)-3-phenylacrylate ((E)-isomer) |
| Cyclohexanone | NaH | Ethyl 2-(2-iodophenoxy)-2-(cyclohexylidene)acetate |
| Acetaldehyde | KHMDS, 18-crown-6 | Ethyl 2-(2-iodophenoxy)but-2-enoate ((Z)-isomer) |
Exploration of Radical Reaction Pathways Involving the Aryl Iodide
The carbon-iodine bond on the phenyl ring is significantly weaker than C-Br or C-Cl bonds, making it an excellent precursor for radical reactions. The aryl iodide moiety in this compound can be exploited to generate an aryl radical, which can then participate in various transformations, most notably intramolecular cyclization. thieme-connect.de
Upon treatment with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and AIBN, or under photoredox catalysis conditions, the C-I bond can undergo homolytic cleavage to generate an aryl radical. This radical can then attack a suitably positioned acceptor within the same molecule.
Given the structure, an intramolecular radical cyclization is a highly probable pathway. The aryl radical can attack the ester carbonyl group's oxygen or, more likely, an unsaturated bond if one were present in the side chain. A more synthetically useful pathway involves the formation of a new C-C bond. If the ester were modified to contain an unsaturated moiety, such as an alkyne or alkene, the aryl radical could undergo cyclization. For instance, a hypothetical analog, Ethyl 2-(2-iodophenoxy)pent-4-ynoate, could undergo a 5-exo-dig cyclization to form a five-membered ring, a common and favored pathway in radical chemistry.
A particularly relevant pathway for the parent compound could be an intramolecular homolytic aromatic substitution (HAS) if the side chain were appropriately modified, or more direct cyclizations leading to heterocyclic systems. For example, under certain conditions, radical cyclization could lead to the formation of a substituted benzofuran (B130515) ring system, a common motif in natural products. This would likely proceed via a 5-exo-trig cyclization onto a double bond created from the propanoate side chain. mdpi.com
Nucleophilic Addition Reactions to Unsaturated Analogs (e.g., Propiolate Derivatives)
An unsaturated analog, such as Ethyl 2-(2-iodophenoxy)propenoate (an acrylate (B77674) derivative), would be highly susceptible to nucleophilic conjugate addition, also known as Michael or 1,4-addition. libretexts.orgrsc.org In this molecule, the C=C double bond is activated by the electron-withdrawing ester group, making the β-carbon electrophilic.
This reaction allows for the introduction of a wide range of nucleophiles at the β-position of the acrylate system. The general mechanism involves the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated (typically on the α-carbon) during workup to give the saturated product. google.commdpi.comfishersci.com
Common nucleophiles for this transformation include:
Amines: Primary and secondary amines readily add to form β-amino esters. researchgate.net
Thiols: Thiolates are excellent soft nucleophiles for conjugate addition, yielding β-thioethers.
Enolates: Carbon nucleophiles like the enolates of malonic esters or β-keto esters can be used to form new C-C bonds.
Organocuprates: Reagents like lithium diorganocuprates (Gilman reagents) are specifically used for 1,4-addition, introducing alkyl or aryl groups. google.com
The table below provides examples of conjugate addition reactions on Ethyl 2-(2-iodophenoxy)propenoate.
Applications of Ethyl 2 2 Iodophenoxy Propanoate As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Chiral Hypervalent Iodine(III) Reagents
One of the most significant applications of ethyl 2-(2-iodophenoxy)propanoate is its role as a precursor for the development of optically active hypervalent iodine(III) reagents. mdpi.comnih.govresearchgate.net These reagents have gained prominence as environmentally benign and highly selective oxidants for a range of asymmetric transformations. unicatt.it The synthesis of these chiral reagents typically involves the oxidation of the iodide in this compound derivatives to a higher iodine oxidation state, with the chiral lactate-derived backbone providing the asymmetric environment necessary to induce stereoselectivity in subsequent reactions. nih.govnih.gov
Chiral hypervalent iodine(III) reagents derived from (R)-2-(2-iodophenoxy)propanoate have proven highly effective in mediating asymmetric oxidations. nih.gov A notable example is the enantioselective dioxytosylation of styrenes. mdpi.comresearchgate.net In this transformation, the lactate-based chiral hypervalent iodine(III) compound facilitates the addition of two tosyloxy groups across the double bond of a styrene (B11656) derivative. The reaction proceeds through an electrophilic addition mechanism where the chiral environment of the iodine reagent dictates the facial selectivity, leading to the formation of one enantiomer of the vicinal diol derivative in excess. mdpi.com
Research conducted by Fujita, Sugimura, and colleagues demonstrated that a series of these lactate-derived aryl-λ³-iodanes could achieve high levels of enantioselectivity in the dioxytosylation of various styrenes. nih.gov The reactions, typically carried out at low temperatures (-50 °C) in dichloromethane, yielded 1-aryl-1,2-di(tosyloxy)ethane products with enantiomeric excesses (ee) ranging from 70% to 96%. mdpi.comnih.gov These results represent a significant improvement over previous methods and highlight the efficacy of the chiral scaffold derived from this compound. nih.gov
Table 1: Enantioselective Dioxytosylation of Styrene Derivatives Using a Lactate-Based Hypervalent Iodine(III) Reagent
| Styrene Derivative (Substituent) | Yield of Dioxytosylated Product (%) | Enantiomeric Excess (ee %) | Configuration |
| H (Styrene) | 65 | 92 | S |
| 4-Methyl | 63 | 92 | S |
| 4-Methoxy | 55 | 96 | S |
| 4-Chloro | 70 | 90 | S |
| 4-Bromo | 69 | 89 | S |
| 2-Methyl | 54 | 70 | S |
| Data sourced from Fujita et al. (2018). The reaction was performed using a hypervalent iodine(III) reagent prepared from the corresponding (R)-2-(2-iodophenoxy)propanoate derivative. |
The application of chiral hypervalent iodine reagents extends beyond dioxytosylation to a broader range of stereoselective vicinal difunctionalization reactions of alkenes. mdpi.comorganic-chemistry.org These transformations are fundamental in organic synthesis as they allow for the rapid construction of complex, stereochemically rich acyclic and cyclic systems from simple starting materials. The reagents derived from this compound act as electrophilic species that activate the alkene, allowing for the subsequent stereocontrolled addition of two functional groups across the double bond. nih.gov
Examples of such transformations include, but are not limited to, dearomatization of phenols, α-functionalization of carbonyl compounds, and other difunctionalizations of alkenes. nih.govorganic-chemistry.org The lactate-derived chiral auxiliary plays a critical role in controlling the stereochemical outcome of the nucleophilic attack on the intermediate iodonium (B1229267) ion, making these reagents powerful tools for asymmetric synthesis. mdpi.comrsc.org The development of these reagents has provided a metal-free alternative for many important oxidative transformations. nih.gov
Contribution to the Construction of Heterocyclic Ring Systems
The dual functionality of this compound, possessing both an aryl iodide and an ether linkage, makes it a theoretical substrate for intramolecular cyclization reactions to form heterocyclic structures. The aryl iodide is particularly suited for palladium-catalyzed reactions, a cornerstone of modern synthetic chemistry for C-C and C-heteroatom bond formation.
Benzofurans are a common motif in natural products and pharmaceutically active compounds. researchgate.net A standard method for their synthesis involves the palladium-catalyzed intramolecular cyclization of o-alkenylphenols or the coupling of o-halophenols with alkynes followed by cyclization (a tandem Sonogashira coupling/cyclization). nih.govresearchgate.net While direct examples employing this compound for benzofuran (B130515) synthesis via an intramolecular Heck-type reaction of the propanoate chain are not extensively documented in the reviewed literature, its structural elements are analogous to precursors used in established synthetic routes. For instance, palladium-catalyzed heteroannulation of o-iodophenol with various acetylenic compounds is a well-established route to 2-substituted benzofurans. researchgate.net The iodo-group on the this compound molecule makes it a suitable candidate for similar palladium-catalyzed cross-coupling and annulation strategies.
The reactivity of the aryl iodide in this compound opens up potential pathways to other more complex fused heterocyclic systems. One such class of compounds is the dibenzo[b,f]oxepines, which form the core structure of several biologically active molecules. mdpi.comnih.gov Synthetic strategies toward these seven-membered ring systems often involve intramolecular cyclization of diaryl ether precursors. For example, the intramolecular Mizoroki-Heck reaction of a diaryl ether containing a bromoolefin has been used to successfully close the oxepine ring. mdpi.com
Given that this compound contains a reactive aryl iodide, it could conceivably be elaborated and then utilized in an intramolecular Heck reaction or other palladium-catalyzed cyclizations to construct fused heterocyclic scaffolds. This potential for intramolecular C-C bond formation makes it a valuable starting material for exploring the synthesis of novel, complex heterocyclic frameworks.
Utilization in the Synthesis of Complex Organic Molecules
Building blocks containing the aryloxypropanoate motif are crucial in the synthesis of a variety of complex organic molecules, particularly in the agrochemical sector. While direct application of this compound in the total synthesis of natural products is not widely reported, the strategic importance of its structural features is evident from the synthesis of related compounds.
For example, the structurally similar compound (R)-2-(4-hydroxyphenoxy)propionic acid is a key intermediate in the industrial synthesis of several high-efficiency phenoxypropionic acid herbicides, such as fenoxaprop-P-ethyl. The synthesis of these complex molecules relies on the precise stereochemistry of the propionate (B1217596) group and the functionality of the phenyl ring for further elaboration.
The iodo-substituent in this compound provides a significant advantage over a simple hydroxyl or hydrogen substituent. This iodine atom acts as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. wikipedia.org This allows for the aryloxypropanoate unit to be coupled with various other molecular fragments, making it a highly valuable and adaptable intermediate for the modular synthesis of new, complex, and potentially biologically active compounds.
Intermediate for Functionalized Phosphanes and Staudinger Ligation
This compound is a crucial precursor for the synthesis of functionalized phosphanes, which are essential reagents in the Staudinger ligation. hzdr.de The Staudinger ligation is a highly efficient and bioorthogonal chemical reaction, meaning it can occur in complex biological environments without interfering with native processes. nih.gov This makes it an invaluable tool for labeling biomolecules with probes, such as radioactive isotopes for medical imaging. nih.govnih.gov
The synthesis of these specialized phosphanes often begins with 2-iodophenyl esters like this compound. hzdr.delookchem.com A key step involves a palladium-catalyzed P-C cross-coupling reaction between the iodo-substituted aromatic ring of the ester and a phosphine (B1218219) source, such as diphenylphosphane. researchgate.net This reaction forges a stable carbon-phosphorus bond, yielding a phosphane that is "pre-activated" for the subsequent ligation step. lookchem.comresearchgate.net These resulting acylated phosphanes are of significant interest as building blocks for the Staudinger ligation. lookchem.com
The primary application for these phosphanes is the "traceless" Staudinger ligation, where the phosphane reagent couples with an azide-functionalized molecule, forming a stable amide bond while the phosphine oxide byproduct is cleaved and removed. hzdr.deresearchgate.net This method is widely used to attach radioactive labels, like fluorine-18, to peptides and other biologically active molecules for applications in positron emission tomography (PET) imaging. hzdr.denih.gov
| Reaction Stage | Key Components | Purpose |
| Phosphane Synthesis | This compound, Diphenylphosphane, Palladium Catalyst | To create a functionalized phosphane building block via P-C cross-coupling. researchgate.net |
| Staudinger Ligation | Functionalized Phosphane, Azide-containing molecule (e.g., peptide, radiolabel) | To form a stable amide bond between the two components under mild, bioorthogonal conditions. nih.govnih.gov |
Incorporation into Diverse Molecular Scaffolds for Chemical Library Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical genetics that aims to efficiently create collections of structurally diverse small molecules. cam.ac.ukcam.ac.uk These chemical libraries are then screened to discover new compounds with novel biological activities. nih.govrsc.org this compound is an excellent starting material for DOS because its structure contains multiple points that can be independently and selectively modified. nih.gov
The value of this compound in DOS lies in its two orthogonal reactive handles:
The Aryl Iodide: The iodine atom on the phenyl ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of a vast range of substituents (e.g., aryl, vinyl, and alkynyl groups), thereby generating significant skeletal diversity. cam.ac.uk
The Ethyl Ester: The ester functional group can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form a diverse set of amides or other esters. This process introduces functional group diversity into the molecule collection. cam.ac.uk
By systematically varying the reactants at these two positions, a single starting material can be rapidly elaborated into a large and structurally rich library of compounds. This "reagent-based" approach, where a common substrate is treated with different reagents to produce distinct molecular skeletons, is a core principle of DOS. cam.ac.uk The ability to build complexity in a controlled, divergent manner makes this compound a valuable platform for exploring chemical space and discovering new bioactive molecules. nih.gov
| Diversification Point | Chemical Transformation | Potential New Functional Groups |
| Aryl Iodide | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Bi-aryl systems, styrenes, alkynes |
| Ethyl Ester | Hydrolysis followed by amide or ester coupling | Carboxylic acids, amides, alternative esters |
Development of Optically Active Aryloxy Carboxylic Acid Derivatives
Optically pure 2-aryloxypropanoic acids and their derivatives are critical structural motifs found in many important agrochemicals and pharmaceuticals. clockss.org For instance, the herbicidal activity of Mecoprop is exclusive to its (R)-(+)-enantiomer. clockss.org this compound serves as a key chiral building block for the synthesis of these stereochemically defined molecules. bldpharm.com
The synthesis of enantiomerically pure versions of this compound can be achieved through several established methods:
Chiral Pool Synthesis: One common approach involves the reaction of 2-iodophenol (B132878) with an optically active lactate (B86563) derivative, such as ethyl (S)-O-(p-toluenesulfonyl)lactate. This type of nucleophilic substitution reaction typically proceeds through a Walden inversion, where the stereochemical configuration at the chiral center is inverted. Thus, an (S)-lactate starting material yields the (R)-configured aryloxypropanoate product. researchgate.net
Kinetic Resolution: An alternative strategy starts with a racemic mixture of the 2-aryloxypropanoic acid. An effective kinetic resolution can be performed using enantioselective esterification, catalyzed by a chiral acyl-transfer catalyst. clockss.org This process selectively esterifies one enantiomer faster than the other, allowing for the separation of the optically active carboxylic acid from the corresponding ester. clockss.org
The availability of enantiomerically pure (R)- or (S)-Ethyl 2-(2-iodophenoxy)propanoate provides a direct route to novel and complex optically active aryloxy carboxylic acid derivatives, which are valuable for developing new, stereospecific herbicides and therapeutic agents. clockss.orgbldpharm.com
| Synthesis Method | Description | Key Feature |
| Chiral Pool Synthesis | Reaction of a phenol (B47542) with an optically active ethyl lactate derivative. researchgate.net | Often proceeds with Walden inversion of stereochemistry. researchgate.net |
| Kinetic Resolution | Enantioselective esterification of a racemic acid mixture. clockss.org | Separates a racemic mixture into its constituent enantiomers. clockss.org |
Advanced Spectroscopic and Structural Characterization in Research on Ethyl 2 2 Iodophenoxy Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of Ethyl 2-(2-iodophenoxy)propanoate, providing detailed information about the connectivity and chemical environment of each atom. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not widely published, data from the closely related (R)-Mthis compound offers valuable comparative insights.
The expected ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons, the methine proton of the propanoate moiety, and the methylene (B1212753) and methyl protons of the ethyl ester group. The aromatic protons would appear as a complex multiplet pattern in the downfield region (approx. 6.7-7.8 ppm). The methine proton (CH) adjacent to the oxygen atom would likely be a quartet, coupled to the methyl protons of the propanoate backbone. The ethyl group would present as a quartet for the methylene protons (OCH₂) and a triplet for the terminal methyl protons (CH₃).
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the ester would have a characteristic downfield shift (approx. 170-175 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon atom bonded to the iodine showing a significantly different chemical shift due to the halogen's electron-withdrawing and shielding effects.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Data is estimated based on analogous structures like (R)-Mthis compound and general principles of NMR spectroscopy)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-H | 6.70 - 7.80 | m | C=O | ~172 |
| O-CH(CH₃) | ~4.80 | q | Aromatic C-O | ~155 |
| O-CH₂-CH₃ | ~4.25 | q | Aromatic-C | 115-140 |
| CH(CH₃) | ~1.65 | d | Aromatic C-I | ~88 |
| O-CH₂-CH₃ | ~1.30 | t | O-CH(CH₃) | ~72 |
| O-CH₂-CH₃ | ~61 | |||
| CH(CH₃) | ~18 | |||
| O-CH₂-CH₃ | ~14 |
Identification of Reaction Intermediates and Transition States
While the direct observation of transition states by NMR is generally not feasible due to their fleeting nature, NMR is a powerful tool for identifying reaction intermediates. In the synthesis of aryloxypropanoates, which often proceeds via nucleophilic substitution reactions (such as the Williamson ether synthesis), NMR can be used to monitor the reaction progress. docbrown.infobas.bg By taking spectra at various time points, the disappearance of starting material signals (e.g., 2-iodophenol (B132878) and an ethyl 2-halopropanoate) and the appearance of product signals can be tracked.
In some cases, stable intermediates, such as complexes formed between reactants and catalysts, can be characterized. For example, in organocatalyzed reactions, NMR studies have been crucial in identifying and understanding the role of diastereomeric intermediates, which can dictate the stereochemical outcome of the reaction. libretexts.org Although not documented specifically for this compound, these principles would apply. Techniques like variable temperature NMR can also provide kinetic and thermodynamic data about the equilibrium between reactants, intermediates, and products.
Conformational Analysis Relevant to Reactivity and Selectivity
The three-dimensional structure and conformational preferences of this compound are critical to its reactivity and its ability to act as a chiral building block. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOE) and coupling constants, is a primary method for conformational analysis in solution. miamioh.edunih.gov
The rotation around the C-O bonds of the phenoxy ether linkage and the C-C bond of the propanoate chain leads to various possible conformers. The relative populations of these conformers are influenced by steric and electronic interactions. For instance, NMR studies on similar aryloxypropanolamines have shown that intramolecular hydrogen bonding can lead to a stable, rigid conformation in nonpolar solvents. For this compound, the orientation of the bulky iodo-substituted phenyl ring relative to the propanoate side chain will be a key determinant of the most stable conformation. This preferred conformation can influence the molecule's selectivity in subsequent reactions by dictating which face of a reactive center is more accessible to incoming reagents.
Mass Spectrometry for Reaction Monitoring and Product Validation
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and validate the structure of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. For C₁₁H₁₃IO₃, the expected exact mass would be a primary point of confirmation.
During synthesis, MS can be coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to monitor the reaction. This allows for the detection of the starting materials, the main product, and any byproducts or intermediates, providing a comprehensive picture of the reaction's progress and purity of the product. nih.gov
The fragmentation pattern in the mass spectrum gives structural information. For this compound, characteristic fragmentation would likely involve:
Loss of the ethyl group (-29 Da) or ethoxy group (-45 Da) from the ester.
Cleavage of the ether bond, leading to fragments corresponding to the 2-iodophenoxy cation or the ethyl propanoate cation.
Loss of the iodine atom (-127 Da).
A McLafferty rearrangement, a common fragmentation pathway for esters. chegg.com
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Possible Fragment Identity | Notes |
|---|---|---|
| 320 | [C₁₁H₁₃IO₃]⁺ | Molecular Ion (M⁺) |
| 291 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 275 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 219 | [C₆H₄IO]⁺ | 2-iodophenoxy cation from ether cleavage |
| 193 | [M - I]⁺ | Loss of the iodine atom |
| 101 | [CH₃CHCOOC₂H₅]⁺ | Fragment from ether cleavage |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
As this compound is a chiral compound, determining its enantiomeric purity and absolute configuration (R or S) is crucial. Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are the most powerful methods for this purpose. saschirality.org These include Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
The modern approach involves a combination of experimental measurement and quantum chemical calculations. chemicalbook.comthieme-connect.de The experimental VCD or ECD spectrum of an enantiomerically pure sample is measured. Concurrently, theoretical spectra for both the R and S enantiomers are calculated using methods like Density Functional Theory (DFT). The absolute configuration is then assigned by matching the experimental spectrum to one of the calculated spectra. chemicalbook.com
This method is particularly valuable as it does not require the creation of a crystalline derivative for X-ray crystallography. Studies on similar chiral α-aryloxypropanoic acids have successfully used VCD to determine their absolute configuration by converting them into their corresponding methyl or ethyl esters to eliminate interfering hydrogen bonding from the carboxylic acid group. This exact methodology is directly applicable to unambiguously determine the absolute configuration of this compound.
Theoretical and Computational Chemistry Studies on Ethyl 2 2 Iodophenoxy Propanoate
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms and predicting the outcomes of chemical reactions.
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reaction pathways and energy barriers of organic reactions. patsnap.com For reactions involving Ethyl 2-(2-iodophenoxy)propanoate, DFT calculations can be employed to map out the potential energy surface of a given transformation. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate.
The primary utility of DFT in this context is the calculation of activation energies (energy barriers), which are crucial for determining the feasibility and rate of a reaction. For instance, in a potential cross-coupling reaction where the iodine atom of this compound is substituted, DFT can be used to compare different catalytic cycles and identify the most likely operative pathway. The calculations would involve optimizing the geometries of all stationary points and calculating their corresponding energies.
A representative, hypothetical dataset from a DFT study on a generic palladium-catalyzed C-C bond formation involving this compound is presented below. Such data is instrumental in understanding the energetic landscape of the reaction.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Catalyst + Coupling Partner | 0.0 |
| Oxidative Addition TS | Transition state for the insertion of Pd(0) into the C-I bond | +15.2 |
| Pd(II) Intermediate | Stable intermediate after oxidative addition | -5.4 |
| Transmetalation TS | Transition state for the transfer of the coupling partner to the Pd center | +18.9 |
| Reductive Elimination TS | Transition state for the formation of the new C-C bond | +21.5 |
| Products | Final coupled product + Regenerated Catalyst | -25.0 |
| Note: This data is illustrative and represents typical outputs of DFT calculations for a catalytic cycle. |
Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how it governs their reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound can offer significant insights. The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's electrophilic and nucleophilic character.
For this compound, the presence of the electron-withdrawing iodine atom and the phenoxy group influences the electronic properties of the aromatic ring and the propanoate moiety. A molecular orbital analysis could reveal the most likely sites for nucleophilic or electrophilic attack. For example, the LUMO is likely to be centered on the carbon atom bearing the iodine, indicating its susceptibility to nucleophilic attack or oxidative addition by a low-valent metal catalyst.
Furthermore, MO analysis can elucidate the electronic effects of substituents on the reactivity of the ester group. The interaction between the orbitals of the phenoxy ring and the propanoate side chain can be quantified to understand how electronic communication influences the stability and reactivity of the molecule.
Computational Modeling of Stereochemical Induction and Enantioselectivity
The stereocenter at the C2 position of the propanoate moiety in this compound makes it a chiral molecule. Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of its reactions.
When this compound is synthesized from achiral precursors or participates in reactions that can generate new stereocenters, computational models can predict the likely stereoisomeric outcome. By calculating the energies of the transition states leading to different stereoisomers, the diastereomeric or enantiomeric excess can be estimated.
For example, in a reaction involving the enolate of the propanoate ester, the approach of an electrophile can occur from two different faces, leading to the formation of two diastereomers. DFT calculations can be used to model the transition states for both approaches, and the energy difference between them can be related to the diastereomeric ratio of the products. Machine learning models, trained on databases of computationally derived reaction energies, are also emerging as a tool to predict enantioselectivity. nih.gov
Computational chemistry plays a crucial role in the rational design of chiral catalysts and reagents for stereoselective transformations involving substrates like this compound. rsc.org By modeling the interaction between the substrate and a chiral catalyst, researchers can understand the origins of enantioselectivity. patsnap.com
This process often involves building a 3D model of the catalyst-substrate complex and analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, that differentiate the transition states leading to the two enantiomeric products. This insight allows for the in-silico modification of the catalyst structure to enhance the desired stereochemical outcome. For instance, by systematically changing the steric bulk or electronic properties of the ligands on a metal catalyst, a computational model can predict which modifications will lead to higher enantiomeric excess. This approach accelerates the development of new and more effective chiral catalysts. rsc.orgresearchgate.netchemrxiv.org
A hypothetical example of computationally predicted enantiomeric excess for a reaction of this compound with different chiral ligands on a catalyst is shown below.
| Chiral Ligand | Predicted ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |
| Ligand A | 1.5 | 90 |
| Ligand B | 0.8 | 60 |
| Ligand C | 2.1 | 98 |
| Note: This data is illustrative and demonstrates the predictive power of computational modeling in catalyst design. |
Mechanistic Insights from Computational Simulations of Related Aryl Propanoates
While specific computational studies on this compound may be limited, a wealth of information can be gleaned from computational simulations of structurally related aryl propanoates. Mechanistic studies on similar compounds, for instance, those involving different halogen substituents or alternative substitution patterns on the aromatic ring, can provide valuable insights into the likely behavior of this compound.
For example, computational studies on the palladium-catalyzed reactions of other aryl halides have provided detailed mechanistic understanding of the oxidative addition and reductive elimination steps. nih.gov These studies have highlighted the importance of ligand effects and the electronic nature of the aryl group in determining the efficiency of the catalytic cycle. Such findings can be extrapolated to predict the reactivity of the C-I bond in this compound. Similarly, computational investigations into the conformational preferences and reaction mechanisms of other chiral propanoate esters can inform our understanding of the stereochemical aspects of reactions involving the title compound. By leveraging this body of computational research, chemists can make more informed hypotheses about the behavior of this compound in various chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(2-iodophenoxy)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of aryloxypropanoate esters typically involves nucleophilic substitution or esterification. For analogous compounds like Ethyl 2-(4-isobutylphenyl)propanoate, esterification of the parent acid (e.g., ibuprofen) with ethanol under acidic catalysis achieves yields >95% . For this compound, a similar approach could involve reacting 2-iodophenol with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 80–100°C. Microwave-assisted synthesis (e.g., 120°C for 40 minutes) may enhance reaction efficiency, as demonstrated for boronate ester derivatives . Key variables include catalyst choice (e.g., palladium for cross-couplings) and stoichiometric ratios to minimize byproducts like unreacted phenol.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical.
- ¹H NMR : Expect a triplet for the ethyl ester (–OCH₂CH₃) at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂). The propanoate methyl group may appear as a singlet at δ 1.5–1.7 ppm. Aromatic protons from the 2-iodophenoxy moiety should show splitting patterns consistent with para-substitution (e.g., doublets integrating for two protons) .
- IR : Look for ester C=O stretching at ~1740 cm⁻¹ and aryl C–I stretching near 500 cm⁻¹.
- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to the molecular formula C₁₁H₁₃IO₃ (exact mass: ~320 g/mol).
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when synthesizing this compound?
- Methodological Answer : Contradictions in NMR or MS data often arise from impurities or regioisomers. For example, incomplete substitution may yield unreacted 2-iodophenol (detectable via OH stretch in IR at ~3300 cm⁻¹). To resolve this:
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .
- Advanced Techniques : Employ High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula and 2D NMR (e.g., HSQC, HMBC) to verify connectivity. Contradictory NOE effects may indicate incorrect regiochemistry .
Q. What are the challenges in achieving stereochemical purity in the synthesis of this compound, and what chiral resolution methods are effective?
- Methodological Answer : If the compound has a chiral center (e.g., at the propanoate α-carbon), racemization during synthesis is a key challenge. To mitigate this:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts in cross-coupling steps to favor enantioselective formation .
- Chiral Resolution : Employ preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Polarimetry or circular dichroism (CD) can confirm optical purity .
Q. How can computational methods guide the design of derivatives of this compound for biological activity studies?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactivity. For example:
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina. Focus on the iodophenoxy group’s steric and electronic effects .
- QSAR : Correlate substituent effects (e.g., iodine vs. bromine) with bioactivity using regression models. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
